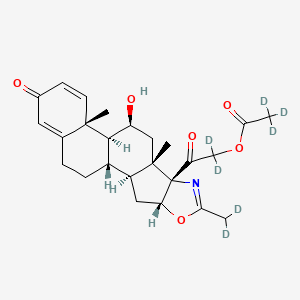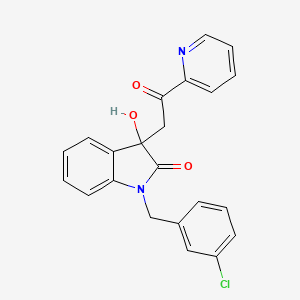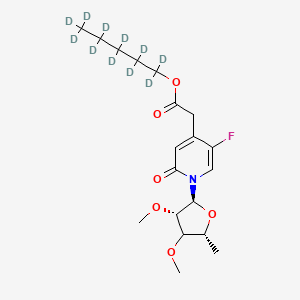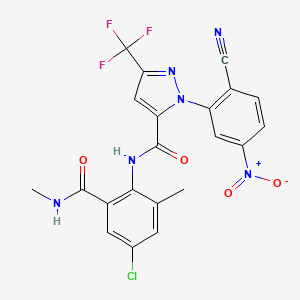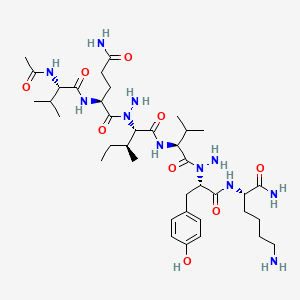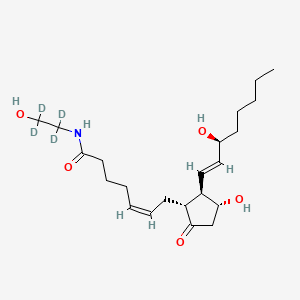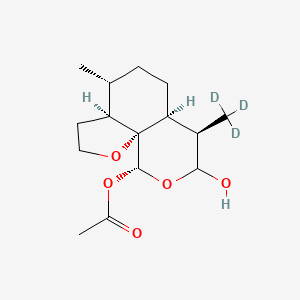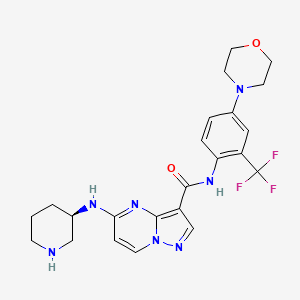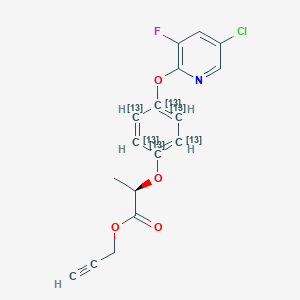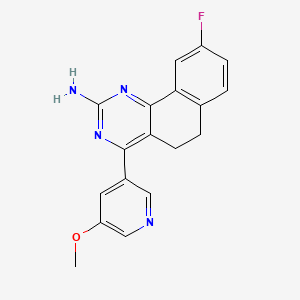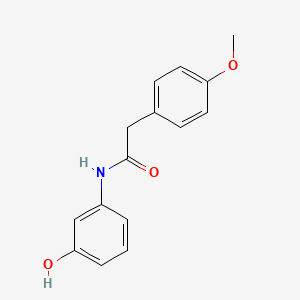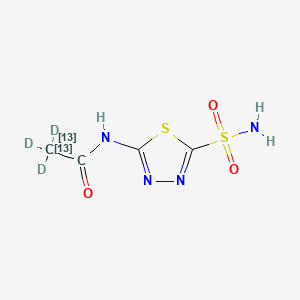![molecular formula C27H31N5O5S B12420488 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a piperidine ring, and a sulfamoyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid involves multiple steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized with a carbamimidoyl group through a series of reactions involving nitration, reduction, and subsequent reaction with cyanamide.
Synthesis of the Piperidine Derivative: The piperidine ring is synthesized and functionalized with a trideuterioethanimidoyl group. This involves the deuteration of ethanimidoyl chloride followed by reaction with piperidine.
Coupling Reaction: The naphthalene derivative is coupled with the piperidine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of the Sulfamoyl Group: The coupled product is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group.
Final Acetylation: The final step involves the acetylation of the product to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring and the piperidine ring.
Reduction: Reduction reactions can occur at the carbamimidoyl group and the sulfamoyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation Products: Oxidized derivatives of the naphthalene and piperidine rings.
Reduction Products: Reduced forms of the carbamimidoyl and sulfamoyl groups.
Substitution Products: Substituted derivatives at the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of naphthalene and piperidine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid involves its interaction with specific molecular targets. The naphthalene ring may interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. The sulfamoyl group may participate in electrostatic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trifluoroethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid
- 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trichloroethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid
Uniqueness
The uniqueness of 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid lies in the presence of the trideuterioethanimidoyl group. This deuterated group can enhance the compound’s stability and alter its metabolic pathway, making it distinct from its non-deuterated analogs.
Properties
Molecular Formula |
C27H31N5O5S |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid |
InChI |
InChI=1S/C27H31N5O5S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34)/i1D3 |
InChI Key |
NPBKHEMDWREFJJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O |
Canonical SMILES |
CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



